2,2'-Dimethylbiphenyl

Descripción general

Descripción

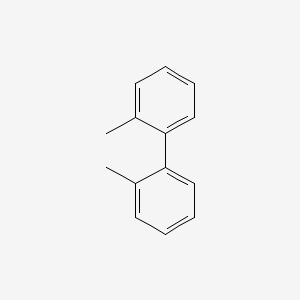

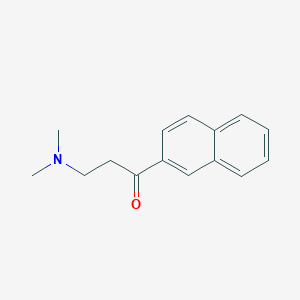

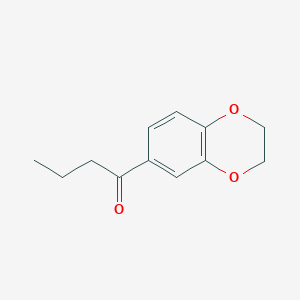

2,2’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is also known by other names such as O,O’-Bitolyl and 2,2’-Ditolyl . This compound consists of two benzene rings connected by a single bond, with each benzene ring having a methyl group attached at the ortho position. It is a colorless to light yellow liquid at room temperature .

Synthetic Routes and Reaction Conditions:

Catalytic Methods: One common method for synthesizing 2,2’-Dimethylbiphenyl involves the use of a nickel-zinc catalyst.

Optically Active Synthesis: Another method involves the preparation of optically active 2,2’-Dimethylbiphenyl using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent.

Industrial Production Methods: Industrial production methods for 2,2’-Dimethylbiphenyl are not extensively documented, but they generally involve similar catalytic processes with optimized conditions for large-scale synthesis.

Types of Reactions:

Oxidation: 2,2’-Dimethylbiphenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Aplicaciones Científicas De Investigación

2,2’-Dimethylbiphenyl has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, 2,2’-Dimethylbiphenyl should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also recommended to avoid letting the product enter drains .

Mecanismo De Acción

The mechanism of action of 2,2’-Dimethylbiphenyl involves its interaction with molecular targets through its aromatic rings and methyl groups. These interactions can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented .

Comparación Con Compuestos Similares

- 4,4’-Dimethylbiphenyl

- 3,3’-Dimethylbiphenyl

- 2-Phenyltoluene

- 4-Phenyltoluene

Comparison: 2,2’-Dimethylbiphenyl is unique due to the position of its methyl groups, which can influence its reactivity and physical properties compared to its isomers and other similar compounds .

Propiedades

IUPAC Name |

1-methyl-2-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKWMASVFVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060540 | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-39-0 | |

| Record name | 2,2′-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Dimethylbiphenyl?

A1: this compound has the molecular formula C14H14 and a molecular weight of 182.26 g/mol.

Q2: How is the structure of this compound typically characterized?

A2: The structure of this compound is routinely confirmed using spectroscopic techniques such as 1H NMR and 13C NMR, as well as mass spectrometry. [, , , , , , ] Researchers have utilized 13C NMR to estimate the interplanar angles of biphenyl derivatives in solution. [] For example, the interplanar angle of 2,2′-dimethylbiphenyl was calculated to be 73°, consistent with UV spectroscopy and adsorption studies. []

Q3: How does the structure of this compound influence its material properties?

A3: The presence of methyl groups at the 2,2' positions of the biphenyl core introduces steric hindrance, significantly impacting the molecule's conformation and influencing its material properties. [, , ] Studies have demonstrated that the steric interactions between the methyl groups and the biphenyl rings can lead to a twisted conformation, affecting its packing and influencing its solubility and thermal properties. []

Q4: What applications have been explored for this compound-containing polymers?

A4: this compound serves as a building block for polymers with desirable properties. For instance, polyimides incorporating this compound units exhibit high solubility in organic solvents and good thermal stability, making them suitable for applications like high-performance films and coatings. [, , ] Additionally, the incorporation of this compound units into polyamides has been investigated for the creation of helical polymers. [, ] These helical polymers may find applications in areas like chiral separations, asymmetric catalysis, and sensors.

Q5: Has this compound been explored in catalytic applications?

A5: While this compound itself might not possess significant catalytic activity, its derivatives have shown promise in this field. Palladium nanoparticles synthesized using this compound-based precursors have demonstrated effectiveness in the catalytic desulfurization of dibenzothiophene. [] This process is crucial for reducing sulfur content in fuels, minimizing environmental pollution.

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Researchers employ techniques like density functional theory (DFT) to investigate the electronic structure and optical properties of this compound-based compounds. [, , ] These studies provide insights into factors like energy levels, band gaps, and absorption/emission spectra, aiding in the design of new materials for applications such as OLEDs and sensors.

Q7: How do structural modifications of this compound influence its properties?

A7: Modifications to the this compound structure can drastically alter its characteristics. For example, introducing different substituents on the biphenyl rings or modifying the methyl groups can impact its conformation, electronic properties, and reactivity. [, , , , ] These modifications can be strategically employed to tune the compound's properties for specific applications, such as enhancing solubility, modulating energy levels, or influencing self-assembly behavior.

Q8: What are some examples of cross-disciplinary research involving this compound?

A8: Research on this compound spans multiple disciplines. One example is its use in studying thermally activated delayed fluorescence (TADF) for OLED applications, bridging chemistry, materials science, and physics. [, , ] Additionally, its incorporation into coordination polymers connects it to inorganic chemistry and crystal engineering, opening avenues for new materials with tailored properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3025499.png)